An In-depth Technical Guide to 2-Bromoisophthalaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Bromoisophthalaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromoisophthalaldehyde (also known as 2-bromobenzene-1,3-dicarboxaldehyde), a key aromatic building block. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significant role as a precursor in the development of novel therapeutic agents.
Core Properties of 2-Bromoisophthalaldehyde
A summary of the key quantitative data for 2-Bromoisophthalaldehyde is presented below. These properties are essential for its application in chemical synthesis, influencing reaction conditions, solvent selection, and purification strategies.
| Property | Value |
| CAS Number | 79839-49-9 |
| Molecular Formula | C₈H₅BrO₂ |
| Molecular Weight | 213.03 g/mol |
| Melting Point | 139-144 °C |
| Boiling Point | 298.0 ± 25.0 °C at 760 mmHg |
| Density | 1.7 ± 0.1 g/cm³ |
| Appearance | White to yellow or brown powder/crystalline powder |
| Solubility | Slightly soluble in water. Soluble in DMSO (heated) and Methanol (heated). |
| InChI Key | RZUSSKMZLHKMHU-UHFFFAOYSA-N |
| SMILES | O=CC1=CC=CC(C=O)=C1Br |
Synthesis of 2-Bromoisophthalaldehyde
The synthesis of 2-Bromoisophthalaldehyde is typically achieved through a multi-step process starting from commercially available precursors. A common and effective route involves the synthesis of 2-bromo-m-xylene followed by the oxidation of its methyl groups to aldehydes. The following protocol is a representative method based on established chemical transformations.
Experimental Protocol:
Step 1: Synthesis of 2-Bromo-m-xylene from 2,6-Dimethylaniline
This step utilizes a Sandmeyer-type reaction to convert the amino group of 2,6-dimethylaniline into a bromide.
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Diazotization: To a solution of 2,6-dimethylaniline (1.0 equiv) in a mixture of ethanol and 48% aqueous hydrobromic acid, add a solution of sodium nitrite (NaNO₂) (1.3 equiv) in water dropwise at 0 °C. Maintain the temperature and stir the mixture for 15 minutes to form the diazonium salt.[1]
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Copper-catalyzed Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (0.6 equiv) in 48% aqueous HBr. Add this catalyst solution dropwise to the cold diazonium salt mixture.[1]
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Reaction Completion and Work-up: After the addition is complete, heat the reaction mixture to 95 °C for 20 minutes. Cool the mixture to room temperature and dilute it with ethyl acetate and water.[1]
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Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (eluting with hexane) to yield 2-bromo-m-xylene as an orange oil.[1]
Step 2: Oxidation of 2-Bromo-m-xylene to 2-Bromoisophthalaldehyde
This step involves the oxidation of the two methyl groups of the 2-bromo-m-xylene intermediate to form the dialdehyde. A common method is via benzylic bromination followed by Kornblum oxidation.
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Benzylic Bromination: Dissolve the 2-bromo-m-xylene (1.0 equiv) in a suitable solvent like carbon tetrachloride (CCl₄). Add N-bromosuccinimide (NBS) (2.2 equiv) and a radical initiator such as benzoyl peroxide (catalytic amount). Reflux the mixture under illumination with a light source until the reaction is complete (monitored by TLC or GC), which will form 2-bromo-1,3-bis(bromomethyl)benzene.
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Kornblum Oxidation: Add the crude 2-bromo-1,3-bis(bromomethyl)benzene to dimethyl sulfoxide (DMSO). Add an inorganic base, such as sodium bicarbonate (NaHCO₃), and heat the mixture (e.g., to 95 °C) for several hours.[2]
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Work-up and Purification: After the reaction is complete, pour the reaction mixture into ice water to precipitate the crude product. Extract the aqueous mixture with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 2-Bromoisophthalaldehyde.
Logical and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the synthesis workflow and the logical connection of 2-Bromoisophthalaldehyde to its application in medicinal chemistry.
Caption: Synthesis workflow for 2-Bromoisophthalaldehyde.
Application in Drug Development: A Precursor to Paclitaxel Mimics
2-Bromoisophthalaldehyde serves as a crucial starting material in the synthesis of complex molecules designed to mimic the biological activity of paclitaxel, a widely used anticancer agent.[3] Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton. By stabilizing these structures, paclitaxel disrupts the dynamic process of microtubule assembly and disassembly required for cell division, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[4][5][6]
The dialdehyde functionality of 2-Bromoisophthalaldehyde allows for the construction of intricate polycyclic scaffolds that can be further elaborated to create molecules that spatially and electronically mimic the pharmacophore of paclitaxel, thereby exhibiting similar potent cytotoxic activity against cancer cell lines.[7]
Caption: Role of 2-Bromoisophthalaldehyde in developing anticancer agents.
References
- 1. 2-Bromo-m-xylene synthesis - chemicalbook [chemicalbook.com]
- 2. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]
- 6. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
